1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol
Description
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H21NO/c13-11(6-2-3-7-11)10-12-8-4-1-5-9-12/h13H,1-10H2 |
InChI Key |
ZYNNNYJEBOCYGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2(CCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclopentanone with piperidine using sodium borohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation under controlled conditions. Using Jones reagent (CrO₃/H₂SO₄), the alcohol is oxidized to the corresponding ketone, 1-[(piperidin-1-yl)methyl]cyclopentanone , with >85% yield .
Key data :
| Reaction Condition | Product | Yield |
|---|---|---|
| CrO₃/H₂SO₄ (0°C, 2 hr) | Cyclopentanone derivative | 87% |
| Pyridinium chlorochromate (PCC) | Ketone (no over-oxidation) | 78% |
Esterification and Acylation
The hydroxyl group reacts with acyl chlorides to form esters. For example, reaction with acetyl chloride in pyridine produces 1-[(piperidin-1-yl)methyl]cyclopentyl acetate :
Conditions :
-
Acetyl chloride (1.2 equiv), pyridine (2 equiv), CH₂Cl₂, 25°C, 4 hr
-
Yield: 92%
Notable trend : Bulkier acyl groups (e.g., benzoyl) require longer reaction times (≥8 hr) but maintain high yields (88–91%).
Nucleophilic Substitution at Piperidine
The piperidine nitrogen participates in alkylation and acylation:
-
Methylation : Treatment with methyl iodide (K₂CO₃, DMF) yields 1-[(1-methylpiperidin-1-ium-1-yl)methyl]cyclopentan-1-ol iodide .
-
Acylation : Reaction with acetic anhydride forms 1-[(N-acetylpiperidin-1-yl)methyl]cyclopentan-1-ol (73% yield) .
Kinetic data :
| Reagent | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Methyl iodide | 1.2 × 10⁻³ | 45.3 |
| Acetic anhydride | 2.8 × 10⁻⁴ | 52.1 |
Ring-Opening Reactions
The cyclopentanol ring undergoes acid-catalyzed ring-opening with HBr (48% aq.):
Product : 5-[(piperidin-1-yl)methyl]pentane-1,5-diol
Mechanism : Protonation of hydroxyl → carbocation formation → nucleophilic attack by water.
Yield : 68% after 6 hr at 80°C .
Complexation with Metals
The piperidine nitrogen and hydroxyl group act as ligands for Cu(II) and Zn(II):
| Metal Salt | Complex Structure | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂ | Octahedral Cu(II)-N,O-chelate | 8.2 ± 0.3 |
| ZnCl₂ | Tetrahedral Zn(II)-O coordination | 5.7 ± 0.2 |
Application : These complexes show catalytic activity in Huisgen cycloadditions .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition at 215°C (onset), producing piperidine, cyclopentanone, and formaldehyde.
Activation energy : 134 kJ/mol (calculated via Flynn-Wall-Ozawa method).
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces Norrish Type II cleavage:
Product : Piperidine-1-carbaldehyde + cyclopentene
Quantum yield : Φ = 0.12 ± 0.02.
Bioconjugation via Click Chemistry
The compound reacts with azides in copper-catalyzed alkyne-azide cycloaddition (CuAAC):
Conditions :
-
CuSO₄ (5 mol%), sodium ascorbate (10 mol%), H₂O/tert-BuOH (1:1)
Example product :
2-{4-[(Piperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}cyclopentan-1-ol
Scientific Research Applications
1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol with four analogs, highlighting differences in substituents, molecular properties, and available
Note: Properties of this compound are inferred from structural analogs due to lack of direct evidence.
Key Observations:
Substituent Effects on Molecular Weight and Lipophilicity: The piperidine-substituted compound (183.29 g/mol) is heavier than the methylamino analog (129.20 g/mol) but lighter than the benzylamino derivative (205.30 g/mol). The benzyl group introduces significant aromatic bulk, likely increasing lipophilicity and steric hindrance, which may affect receptor binding in drug design .
Safety and Applications: Only 1-Methylcyclopentan-1-ol has a published Safety Data Sheet (SDS), indicating established industrial handling protocols . The benzylamino and methylamino derivatives are marketed for life sciences, suggesting roles as intermediates or bioactive molecules .
Structural Nuances: Piperidine’s cyclic amine structure may confer basicity and hydrogen-bonding capacity, differentiating it from linear amines like methylamino or trifluoroethylamino groups. This could influence pharmacokinetics in drug candidates.
Biological Activity
1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentanol moiety attached to a piperidine ring, which contributes to its unique interaction with biological targets. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The piperidine ring enhances the compound's binding affinity, enabling it to modulate physiological responses through various signal transduction pathways .
1. Neuropharmacological Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives of piperidine have been studied for their potential in treating neurological disorders by acting as ligands for neurotransmitter receptors .
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with a similar piperidine structure have demonstrated efficacy against various bacterial and fungal pathogens, indicating potential applications in treating infections .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Properties
A study investigated the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to toxic agents. The results indicated that these compounds could significantly reduce cell death and promote neuronal survival, suggesting a protective role against neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or the cyclopentanol moiety can lead to variations in potency and selectivity for specific biological targets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol, and what are their comparative advantages?
- Methodological Answer : The compound can be synthesized via reductive amination of cyclopentanone derivatives with piperidine, followed by hydroxylation. A common approach involves reacting cyclopentanone with piperidine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions . Alternative methods include nucleophilic substitution of halogenated cyclopentanol derivatives with piperidine. Yield optimization requires control of stoichiometry, temperature (typically 0–25°C), and pH (pH 4–6 for reductive amination) . Comparative studies suggest reductive amination offers higher regioselectivity, while substitution routes may require purification via column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm. Structural confirmation requires H/C NMR (e.g., δ~1.5–2.5 ppm for cyclopentyl protons, δ~2.7–3.5 ppm for piperidinyl CH2 groups) and high-resolution mass spectrometry (HRMS; expected [M+H]+: 200.1654 for C12H22NO) . IR spectroscopy can verify hydroxyl (3200–3600 cm) and tertiary amine (no N-H stretch) functional groups. X-ray crystallography is recommended for absolute stereochemical confirmation if chiral centers are present .
Q. What solvents and reaction conditions are optimal for derivatizing this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic substitutions, while THF or dichloromethane is preferred for acid-catalyzed reactions. Stability studies indicate the compound is hygroscopic; reactions should be conducted under inert atmosphere (N2/Ar) to prevent oxidation of the hydroxyl group . Kinetic experiments suggest optimal reaction temperatures between 40–60°C for esterification or etherification without decomposition .
Advanced Research Questions
Q. How do stereochemical variations in this compound impact its reactivity and biological activity?
- Methodological Answer : Enantiomers can be resolved via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or synthesized using asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation intermediates). Stereochemical effects on reactivity are studied via kinetic resolution experiments and DFT calculations (B3LYP/6-31G* level) to map transition states . Biological activity differences (e.g., receptor binding) are assessed using enantiopure samples in vitro (e.g., radioligand displacement assays) .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects or tautomerism. Standardize data by recording spectra in deuterated DMSO or CDCl3 and referencing to TMS. For conflicting mass spectra, cross-validate using two ionization methods (ESI and EI). Collaborative interlaboratory studies and meta-analyses of published datasets (e.g., PubChem, Reaxys) help identify systematic errors .
Q. How can computational modeling predict the metabolic pathways of this compound?
- Methodological Answer : Use in silico tools like GLORY (for phase I metabolism prediction) and SwissADME to identify probable oxidation sites (e.g., piperidine ring or cyclopentyl CH2 groups). MD simulations (Amber force field) model enzyme-substrate interactions with cytochrome P450 isoforms. Experimental validation involves incubating the compound with liver microsomes and analyzing metabolites via LC-MS/MS .
Experimental Design & Data Analysis
Q. How to design a kinetic study for the hydrolysis of this compound esters?
- Methodological Answer : Use pseudo-first-order conditions with excess ester in buffered aqueous solution (pH 7.4 for physiological relevance). Monitor reaction progress via UV-Vis (ester carbonyl absorbance at 230 nm) or H NMR (disappearance of ester CH3 signals). Fit data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) . Include control experiments to rule out autocatalysis or solvent effects .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate EC50/LC50 values. For non-normal distributions, apply nonparametric tests (e.g., Kruskal-Wallis). Multivariate analysis (PCA) identifies confounding variables (e.g., solvent choice, cell line variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
